2-[5-(3-ethoxy-4-methoxyphenyl)-2H-tetrazol-2-yl]-N-(2-methoxyphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[5-(3-Ethoxy-4-methoxyphenyl)-2H-1,2,3,4-tetrazol-2-yl]-N-(2-methoxyphenyl)acetamide is a complex organic compound characterized by the presence of a tetrazole ring, ethoxy, and methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(3-ethoxy-4-methoxyphenyl)-2H-1,2,3,4-tetrazol-2-yl]-N-(2-methoxyphenyl)acetamide typically involves multiple steps:
Formation of the Tetrazole Ring: This can be achieved through the cyclization of appropriate precursors under specific conditions. For instance, the reaction of hydrazine derivatives with nitriles in the presence of a catalyst.
Introduction of Ethoxy and Methoxy Groups: These groups are introduced through etherification reactions, where the phenolic hydroxyl groups are reacted with ethyl and methyl halides, respectively.
Acetamide Formation: The final step involves the acylation of the tetrazole derivative with 2-methoxyphenyl acetic acid under suitable conditions, such as the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
2-[5-(3-Ethoxy-4-methoxyphenyl)-2H-1,2,3,4-tetrazol-2-yl]-N-(2-methoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy and ethoxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of new ethers or esters.
Scientific Research Applications
2-[5-(3-Ethoxy-4-methoxyphenyl)-2H-1,2,3,4-tetrazol-2-yl]-N-(2-methoxyphenyl)acetamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical agent due to its unique structural features.
Materials Science: The compound is explored for its potential use in the development of new materials with specific properties.
Biological Research: It is used in studies related to enzyme inhibition and receptor binding.
Industrial Applications: The compound is investigated for its potential use in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 2-[5-(3-ethoxy-4-methoxyphenyl)-2H-1,2,3,4-tetrazol-2-yl]-N-(2-methoxyphenyl)acetamide involves its interaction with specific molecular targets. The tetrazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. The ethoxy and methoxy groups may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Ethoxyphenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one
- 1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)
Uniqueness
2-[5-(3-Ethoxy-4-methoxyphenyl)-2H-1,2,3,4-tetrazol-2-yl]-N-(2-methoxyphenyl)acetamide is unique due to the presence of both ethoxy and methoxy groups along with the tetrazole ring
Properties
Molecular Formula |
C19H21N5O4 |
---|---|
Molecular Weight |
383.4 g/mol |
IUPAC Name |
2-[5-(3-ethoxy-4-methoxyphenyl)tetrazol-2-yl]-N-(2-methoxyphenyl)acetamide |
InChI |
InChI=1S/C19H21N5O4/c1-4-28-17-11-13(9-10-16(17)27-3)19-21-23-24(22-19)12-18(25)20-14-7-5-6-8-15(14)26-2/h5-11H,4,12H2,1-3H3,(H,20,25) |
InChI Key |
XVCNZXMQJLCSHC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C2=NN(N=N2)CC(=O)NC3=CC=CC=C3OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.